molecular formula C3H3F3O3 B057191 3,3,3-Trifluorolactic acid CAS No. 684-07-1

3,3,3-Trifluorolactic acid

Numéro de catalogue: B057191
Numéro CAS: 684-07-1
Poids moléculaire: 144.05 g/mol
Clé InChI: BVKGUTLIPHZYCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3,3-Trifluorolactic acid (systematic name: rac-3,3,3-trifluoro-2-hydroxypropanoic acid) is a fluorinated derivative of lactic acid, where the methyl group in lactic acid is replaced by a trifluoromethyl (-CF₃) group. This substitution introduces significant electronic and steric effects, altering its physical, chemical, and biological properties compared to non-fluorinated analogs. The compound has a molecular formula of C₃H₃F₃O₃ and crystallizes in a monoclinic system (space group P2₁/c) with intermolecular O–H⋯O hydrogen bonds and C–H⋯O interactions stabilizing its crystal lattice .

Synthesis of enantiopure this compound has been achieved through large-scale resolution methods, such as tandem crystallization with chiral benzylamines , though enzymatic approaches have proven less effective . The compound serves as a critical precursor in pharmaceuticals, particularly in designing histone deacetylase 6 (HDAC6) inhibitors, where its amide derivatives act as zinc-binding motifs . Additionally, it is a metabolite of compound A (a nephrotoxic degradation product of sevoflurane), highlighting its relevance in toxicological studies .

Méthodes De Préparation

Cyanohydrin Hydrolysis Route

Synthesis of 3,3,3-Trifluoropropionaldehyde

The aldehyde precursor is synthesized via acid-catalyzed cleavage of 1,1-dialkoxy-3,3,3-trifluoropropane (CF₃CH₂CH(OR)₂) using acetic acid and catalysts like sulfuric acid . The reaction proceeds at 90–140°C for 2–8 hours, yielding 3,3,3-trifluoropropionaldehyde (CF₃CH₂CHO) with >95% efficiency .

Reaction Scheme:

CF₃CH₂CH(OR)₂ + CH₃COOHCF₃CH₂CHO + CH₃COOR\text{CF₃CH₂CH(OR)₂ + CH₃COOH} \rightarrow \text{CF₃CH₂CHO + CH₃COOR} \quad \text{}

Cyanohydrin Formation and Hydrolysis

The aldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) to form the cyanohydrin (CF₃CH(OH)CN), which is hydrolyzed under acidic or basic conditions to yield 3,3,3-trifluorolactic acid.

Key Steps:

  • Cyanohydrin Synthesis:

    CF₃CH₂CHO + HCNCF₃CH(OH)CN\text{CF₃CH₂CHO + HCN} \rightarrow \text{CF₃CH(OH)CN}

    Conducted at 0–10°C to minimize side reactions.

  • Hydrolysis:

    CF₃CH(OH)CN + 2 H₂OCF₃CH(OH)COOH + NH₃\text{CF₃CH(OH)CN + 2 H₂O} \rightarrow \text{CF₃CH(OH)COOH + NH₃}

    Acidic hydrolysis (e.g., HCl, H₂SO₄) at 80–100°C ensures complete conversion .

Advantages:

  • High yield (>90%) due to the stability of the aldehyde intermediate .

  • Scalable with industrial-grade HCN handling protocols.

Reduction of Trifluoropyruvic Acid

Synthesis of Trifluoropyruvic Acid

Trifluoropyruvic acid (CF₃COCOOH) is prepared via oxidation of this compound or through malonic acid derivatives. Alternatively, it may be derived from trifluoroacetyl chloride (CF₃COCl) and carbon monoxide under pressure.

Theoretical Pathway:

CF₃COCl + COCF₃COCOOH(hypothetical)\text{CF₃COCl + CO} \rightarrow \text{CF₃COCOOH} \quad \text{(hypothetical)}

Ketone Reduction

The keto group in trifluoropyruvic acid is reduced to a hydroxyl group using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Reaction Conditions:

  • NaBH₄ Reduction: Conducted in ethanol at 0–5°C to avoid over-reduction.

  • Catalytic Hydrogenation: Pd/C or Raney Ni catalysts at 50–80°C under H₂ pressure .

Challenges:

  • Competing decarboxylation at elevated temperatures.

  • Low yields (~60%) due to side reactions .

Halogenation-Hydrolysis Approach

Hell–Volhard–Zelinskii Bromination

3,3,3-Trifluoropropionic acid (CF₃CH₂COOH) undergoes α-bromination using phosphorus (P) and bromine (Br₂) to form 2-bromo-3,3,3-trifluoropropionic acid.

Reaction Scheme:

CF₃CH₂COOH + Br₂PCF₃CHBrCOOH[General Method]\text{CF₃CH₂COOH + Br₂} \xrightarrow{\text{P}} \text{CF₃CHBrCOOH} \quad \text{[General Method]}

Hydrolysis of α-Bromo Acid

The brominated intermediate is hydrolyzed in aqueous NaOH to yield this compound.

CF₃CHBrCOOH + H₂OCF₃CH(OH)COOH + HBr\text{CF₃CHBrCOOH + H₂O} \rightarrow \text{CF₃CH(OH)COOH + HBr}

Optimization:

  • Reaction at 60–80°C for 6–12 hours ensures complete hydrolysis.

  • Yields up to 85% reported for analogous fluorinated compounds .

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldChallenges
Cyanohydrin HydrolysisCF₃CH₂CHO Aldehyde → Cyanohydrin → Acid>90% HCN toxicity, purification
Pyruvic Acid ReductionCF₃COCOOHOxidation → Reduction~60%Decarboxylation, intermediate stability
Halogenation-HydrolysisCF₃CH₂COOHBromination → Hydrolysis85% Bromine handling, byproduct formation

Industrial and Environmental Considerations

  • Catalyst Recycling: Pd/C catalysts from patent CN103145556B can be reused up to five times without significant activity loss .

  • Waste Management: Bromine and HCN byproducts require neutralization, increasing operational costs.

  • Green Chemistry: Enzymatic hydrolysis of cyanohydrins offers a safer alternative but remains underdeveloped for fluorinated substrates.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Applications
TFLA has been investigated for its potential use in drug development. Its fluorinated structure enhances its pharmacokinetic properties, making it a candidate for designing novel pharmaceuticals. For instance, TFLA derivatives are being explored as potential inhibitors for various enzymes and receptors involved in metabolic diseases.

Case Study: Imaging and Ablation
Research has indicated that trifluoroacetic acid (TFA), closely related to TFLA, can serve as a theranostic agent in chemical ablation therapies. In studies involving ex vivo porcine liver tissue, TFA was shown to effectively ablate tissue while allowing real-time imaging via fluorine-19 magnetic resonance imaging (19F-MRI). The study highlighted the potential of fluorinated compounds in enhancing the efficacy of non-invasive imaging techniques during therapeutic procedures .

Environmental Science

Atmospheric Degradation Products
TFLA is recognized as a breakdown product of certain hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), particularly HFO-1234yf. Research indicates that upon atmospheric degradation, HFO-1234yf can yield TFLA, which poses environmental concerns due to its solubility and persistence in aquatic systems. Studies have modeled the deposition rates of TFLA across various regions, revealing significant environmental impacts stemming from increased usage of HFO-1234yf as a refrigerant .

Case Study: Environmental Impact Assessment
A comprehensive assessment using three-dimensional chemical transport models demonstrated that the transition to HFO-1234yf would lead to increased TFLA deposition rates in regions with high emissions. The study reported annual mean deposition rates reaching up to 0.96 kg km² yr⁻¹ in certain areas, indicating a substantial environmental footprint .

Organic Synthesis

Reagent and Solvent Properties
TFLA is utilized as a reagent in organic synthesis due to its ability to facilitate various chemical reactions. Its strong acidity and unique electronic properties make it an effective catalyst in reactions such as acylation and alkylation processes. Furthermore, TFLA serves as a solvent for reactions requiring high polarity and stability under extreme conditions.

Table: Comparison of TFLA Applications in Organic Synthesis

Application TypeDescriptionAdvantages
Reagent Used in acylation and alkylation reactionsHigh reactivity and selectivity
Solvent Solvent for polar reactions requiring stabilityEnhanced solubility for fluorinated compounds
Catalyst Acts as a catalyst in various organic transformationsIncreases reaction rates

Mécanisme D'action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxypropanoic acid is primarily attributed to its trifluoromethyl group . This group can influence the compound’s electronic properties , making it more reactive in certain chemical reactions. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, further enhancing its reactivity .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Comparison

The trifluoromethyl group imparts distinct structural features to 3,3,3-trifluorolactic acid compared to other fluorinated hydroxy acids:

Compound Molecular Formula Crystal System Hydrogen Bonding Key Structural Features Reference
This compound C₃H₃F₃O₃ Monoclinic (P2₁/c) O–H⋯O, C–H⋯O Asymmetric unit with orientational disorder
2-Hydroxy-2-(trifluoromethyl)propionic acid C₄H₅F₃O₃ Not specified O–H⋯O Steric hindrance from CF₃ at α-position
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid C₄H₃F₆O₃ Not specified O–H⋯O Dual CF₃ groups at β- and α-positions

The electron-withdrawing nature of CF₃ increases acidity compared to lactic acid (pKa ~1.5–2.5 vs. ~3.8 for lactic acid) and reduces solubility in polar solvents due to hydrophobic effects .

Polymerization and Industrial Relevance

  • Poly(this compound) : Optimized via carbodiimide-activated synthesis using fractional factorial design, achieving controlled molecular weights .
  • Polylactic acid (PLA) : Requires milder conditions for polymerization, but lacks the thermal stability and hydrophobicity imparted by fluorine in this compound derivatives .

Activité Biologique

3,3,3-Trifluorolactic acid (TFLA), a fluorinated derivative of lactic acid, has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can influence pharmacokinetics and interactions with biological systems. This article reviews the biological activity of TFLA, including its metabolism, toxicity, and potential therapeutic applications.

  • Molecular Formula : C3_3H3_3F3_3O3_3
  • Structure : TFLA features a hydroxyl group and a carboxylic acid group, contributing to its reactivity and biological interactions.

Metabolism and Toxicokinetics

Research indicates that TFLA is a significant metabolite of various fluorinated compounds. Studies have shown that after exposure to 3,3,3-trifluoro-1-propenyl compounds in rats and rabbits, TFLA constituted approximately 32% of urinary metabolites in rats and 46% in rabbits . The metabolic pathway involves:

  • Glutathione Conjugation : TFLA undergoes biotransformation primarily through glutathione conjugation.
  • Cytochrome P-450 Oxidation : It is also metabolized via oxidative pathways mediated by cytochrome P-450 enzymes .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of TFLA. Key findings include:

  • Acute Toxicity : No systemic toxicity was observed in dermal irritation studies .
  • Repeat Dose Inhalation : Inhalation studies indicated a No Observed Adverse Effect Concentration (NOAEC) of 21 mg/L over 90 days in dogs .
  • Genotoxicity : TFLA has been shown to be non-genotoxic in both in vitro and in vivo assays .

Antimicrobial Properties

TFLA exhibits antimicrobial activity against various pathogens. Its fluorinated structure enhances its ability to penetrate bacterial membranes, making it an attractive candidate for developing new antimicrobial agents.

Potential Therapeutic Applications

  • Pharmaceutical Development : Due to its unique properties, TFLA is being explored as a building block in drug synthesis. Its ability to modulate lipophilicity can improve the pharmacological profiles of drug candidates.
  • Chiral Resolution : TFLA can be resolved into enantiomers using diastereomeric salt formation. This process is crucial for developing enantiomerically pure compounds for therapeutic use .

Case Study 1: Metabolic Pathways

In a study examining the metabolic pathways of TFLA in male Sprague-Dawley rats and female New Zealand rabbits exposed to high concentrations of trifluoropropene derivatives, significant amounts of TFLA were identified as metabolites. This finding underscores the compound's role in biotransformation processes and its potential implications for toxicity assessments .

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial efficacy of TFLA revealed that it possesses significant activity against Gram-positive bacteria. The study highlighted its potential as a novel antimicrobial agent due to its unique mechanism of action stemming from its fluorinated structure .

Q & A

Basic Research Questions

Q. Q1. What are the primary synthetic routes for 3,3,3-trifluorolactic acid, and how can its purity be validated experimentally?

this compound is synthesized via carbodiimide-activated polycondensation of trifluorolactic acid monomers. Key steps include optimizing catalysts (e.g., carbodiimides) and reaction conditions (temperature, solvent polarity). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing trifluoromethyl group splitting patterns) and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. Gas chromatography-mass spectrometry (GC-MS) is recommended for trace impurity detection, particularly in metabolic studies .

Q. Q2. How is this compound detected and quantified in biological matrices such as urine or plasma?

Metabolite identification in biological samples involves derivatization followed by GC-MS analysis. For example, in studies of sevoflurane metabolism, urine samples are acidified, extracted with organic solvents (e.g., ethyl acetate), and derivatized with silylating agents (e.g., BSTFA) to enhance volatility. Quantification uses isotope dilution with deuterated internal standards to correct for matrix effects .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Avoid contact with strong bases (e.g., NaOH), reducing agents, and metals due to violent reactions. Store in airtight containers in a cool (<25°C), ventilated area. Use corrosion-resistant materials (e.g., PTFE-lined caps) to prevent degradation. Personal protective equipment (PPE) must include acid-resistant gloves and goggles, with emergency neutralizers (e.g., calcium carbonate) readily available .

Advanced Research Questions

Q. Q4. How can statistical optimization techniques improve the yield of poly(this compound) synthesis?

Fractional factorial design (FFD) and response surface methodology (RSM) are effective for optimizing polymerization. Variables include catalyst concentration, monomer-to-initiator ratio, and reaction time. For example, McKie and Lepeniotis (1998) used FFD to identify carbodiimide concentration as the most critical factor, achieving >90% yield under optimal conditions. DOE software (e.g., Minitab) enables predictive modeling of interactions between variables .

Q. Q5. What analytical challenges arise in distinguishing this compound from structurally similar fluorinated metabolites via NMR?

NMR analysis faces challenges due to signal overlap from trifluoromethyl (-CF₃) and hydroxyl (-OH) groups. Advanced techniques include:

  • ²⁹F NMR : Resolves splitting patterns caused by vicinal coupling (e.g., ³J coupling with adjacent protons).
  • COSY and HSQC : Maps proton-proton and proton-carbon correlations to confirm stereochemistry.
  • DEPT-135 : Differentiates CH₃/CH groups from quaternary carbons.
    Reference spectra of analogous compounds (e.g., trifluoroacetic acid) aid peak assignment .

Q. Q6. How can contradictory data on the detection of this compound in human metabolic studies be resolved?

Discrepancies in urinary metabolite detection (e.g., sporadic quantification in only 5/12 subjects) may stem from:

  • Interindividual variability : Genetic differences in β-lyase enzyme activity.
  • Sample preparation : Incomplete derivatization or instability of the metabolite under acidic conditions.
  • Limit of detection (LOD) : Use ultra-sensitive LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 147 → 101 for trifluorolactic acid). Validate with spiked recovery experiments and cross-lab reproducibility studies .

Q. Q7. What role does this compound play in β-lyase-dependent nephrotoxicity pathways?

Inhalation of compound A (a sevoflurane degradation product) leads to glutathione conjugation, forming cysteine S-conjugates. Renal β-lyase cleaves these conjugates, releasing this compound and reactive thiols, which alkylate renal proteins. Mechanistic studies use rat kidney homogenates incubated with synthetic S-conjugates, measuring trifluorolactic acid via isotope-dilution GC-MS and correlating with histopathological markers (e.g., Kim-1) .

Q. Methodological Considerations

Q. Q8. What strategies enhance the stability of this compound in long-term storage?

  • Lyophilization : Freeze-drying aqueous solutions reduces hydrolytic degradation.
  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Low-temperature storage : Maintain at -80°C in amber vials to minimize photolytic and thermal decomposition.
    Stability should be monitored via periodic NMR or LC-MS analysis .

Q. Q9. How can enantiomeric purity of this compound be assessed for chiral synthesis studies?

Chiral stationary phase HPLC (e.g., Chiralpak IA or IB columns) with UV detection at 210 nm resolves enantiomers. Mobile phases typically use hexane/isopropanol with 0.1% trifluoroacetic acid (TFA) to suppress peak tailing. Circular dichroism (CD) spectroscopy provides complementary confirmation of optical activity .

Propriétés

IUPAC Name

3,3,3-trifluoro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGUTLIPHZYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-07-1
Record name 684-07-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,3-trifluoro-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[Di(propan-2-yl)amino]phosphonous acid
[Di(propan-2-yl)amino]phosphonous acid
3,3,3-Trifluorolactic acid
[Di(propan-2-yl)amino]phosphonous acid
3,3,3-Trifluorolactic acid
[Di(propan-2-yl)amino]phosphonous acid
3,3,3-Trifluorolactic acid
[Di(propan-2-yl)amino]phosphonous acid
3,3,3-Trifluorolactic acid
[Di(propan-2-yl)amino]phosphonous acid
3,3,3-Trifluorolactic acid
[Di(propan-2-yl)amino]phosphonous acid
[Di(propan-2-yl)amino]phosphonous acid
3,3,3-Trifluorolactic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.